1-(Thiophen-2-yl)cyclopropanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-thiophen-2-ylcyclopropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c8-7(3-4-7)6-2-1-5-9-6/h1-2,5H,3-4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOLNRLGRHDDCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CS2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Thiophen 2 Yl Cyclopropanamine and Its Analogs
Direct Synthesis Approaches
Direct synthesis methods provide a straightforward pathway to the target molecule by assembling the core structure from readily available precursors. These approaches can be broadly categorized into multi-step conversions and reductive amination pathways.
Multi-Step Conversions from Precursors
Multi-step syntheses often involve the sequential formation of key bonds to build the final molecular architecture. A common strategy begins with the reaction between a thiophene (B33073) derivative and a cyclopropane (B1198618) unit.
A prominent multi-step approach involves the initial reaction of thiophene-2-carbaldehyde (B41791) with cyclopropanamine to form an imine intermediate. Thiophene-2-carbaldehyde, a commercially available starting material, can also be synthesized through various methods, including the Vilsmeier-Haack reaction of thiophene. researchgate.netgoogle.com The subsequent reduction of the formed imine yields the desired 1-(thiophen-2-yl)cyclopropanamine. This method is a classic example of reductive amination. wikipedia.org
The reaction proceeds via the nucleophilic attack of the amine group of cyclopropanamine on the carbonyl carbon of thiophene-2-carbaldehyde, leading to a hemiaminal intermediate. This intermediate then dehydrates to form the corresponding imine, which is subsequently reduced to the final amine product.
Table 1: Key Intermediates and Reagents
| Compound Name | Role |
| Thiophene-2-carbaldehyde | Aldehyde precursor |
| Cyclopropanamine | Amine source |
| Imine | Intermediate |
Reductive Amination Pathways for Cyclopropylamines
Reductive amination is a versatile and widely used method for the synthesis of amines, including cyclopropylamines. longdom.orgwikipedia.org This one-pot reaction combines a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent. wikipedia.org For the synthesis of this compound, this would involve the reaction of a suitable thiophene-containing ketone or aldehyde with an amine source, or conversely, a cyclopropyl (B3062369) ketone with a thiophene-containing amine, followed by reduction.
Various reducing agents can be employed for this transformation, with sodium borohydride (B1222165) and sodium cyanoborohydride being common choices. longdom.org Catalytic hydrogenation over metal catalysts is another effective method. wikipedia.org The choice of reducing agent and reaction conditions can influence the yield and selectivity of the reaction. Recent advancements have explored the use of catalysts like rhodium acetate (B1210297) for the reductive amination of cyclopropyl ketones. acs.org
Table 2: Common Reducing Agents in Reductive Amination
| Reducing Agent |
| Sodium Borohydride (NaBH4) |
| Sodium Cyanoborohydride (NaBH3CN) |
| Catalytic Hydrogenation (e.g., H2/Pd) |
Cyclopropanation Strategies
The formation of the strained three-membered cyclopropane ring is a critical step in the synthesis of this compound. harvard.edu Several powerful cyclopropanation methods have been developed and can be applied to thiophene-containing substrates.
[2+1] Cycloaddition Reactions in Cyclopropane Ring Formation
[2+1] cycloaddition reactions are a fundamental and efficient method for constructing cyclopropane rings. rsc.orgresearchgate.net These reactions involve the addition of a carbene or a carbenoid to an alkene. rsc.org In the context of synthesizing this compound, this would typically involve the reaction of a thiophene-substituted alkene with a carbene source.
The carbene can be generated from various precursors, such as diazo compounds in the presence of a transition metal catalyst (e.g., rhodium or copper complexes). rsc.orgresearchgate.net The choice of catalyst and ligands can influence the stereoselectivity of the cyclopropanation.
Simmons-Smith Reactions and Variants
The Simmons-Smith reaction is a classic and reliable method for cyclopropanation that utilizes an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgthermofisher.com This reaction is known for its stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane product. wikipedia.orgpsu.edu
To synthesize a precursor to this compound, a thiophene-substituted alkene would be subjected to Simmons-Smith conditions. The reactivity of the reaction can be enhanced by the presence of a directing group, such as a hydroxyl group, on the alkene substrate. organic-chemistry.org Modifications to the original Simmons-Smith protocol, such as the Furukawa modification using diethylzinc (B1219324) (Et2Zn), can lead to improved yields and reactivity. wikipedia.orgthermofisher.com
Table 3: Comparison of Cyclopropanation Methods
| Method | Reagents | Key Features |
| [2+1] Cycloaddition | Alkene, Diazo compound, Metal catalyst | Versatile, allows for asymmetric synthesis |
| Simmons-Smith Reaction | Alkene, Diiodomethane, Zn-Cu couple | Stereospecific, reliable for many alkenes |
| Furukawa Modification | Alkene, Diiodomethane, Et2Zn | Enhanced reactivity |
Catalytic Synthesis Approaches
Catalytic methods offer efficient and selective pathways for the synthesis of complex molecules like this compound. These approaches are broadly categorized into transition metal-based catalysis, biocatalysis, and organocatalysis, each presenting unique advantages in terms of reactivity, selectivity, and substrate scope.
Transition Metal-Catalyzed Cyclopropanation
Transition metals, particularly copper, rhodium, and palladium, have proven to be powerful catalysts in the formation of cyclopropane rings and the derivatization of thiophene.
Copper-Catalyzed Cyclopropenation
Copper-catalyzed reactions are a cornerstone in the synthesis of cyclopropane derivatives. These reactions often involve the use of copper carbenes, which are versatile intermediates capable of various transformations. researchgate.net While direct copper-catalyzed cyclopropenation to form this compound is not extensively detailed in the provided results, the synthesis of highly functionalized thiophene derivatives through copper catalysis is well-established. For instance, copper(II) chloride has been used to catalyze the annulative coupling of S,S-disubstituted enones with diazo compounds to produce fully substituted thiophenes. researchgate.net Another method involves the copper-catalyzed synthesis of β-boryl cyclopropanes from aryl olefins and carbon monoxide, which could be a potential precursor for further amination to yield cyclopropylamines. rsc.org
Furthermore, copper-catalyzed Ullmann-type C(aryl)–S bond formation and the α-addition of an alkyne bond have been employed to synthesize thiophene-fused π-systems. rsc.org Copper-promoted cyclization of S-containing alkyne derivatives also provides a route to substituted thiophenes. mdpi.com These methods highlight the versatility of copper catalysis in constructing the thiophene core, which is essential for the synthesis of the target molecule.
| Reactants | Catalyst | Product | Reference |
| S,S-disubstituted enones, diazo compounds | CuCl₂ | Fully substituted thiophenes | researchgate.net |
| Aryl olefins, CO, B₂Pin₂ | Cu(OTf)₂ | β-boryl cyclopropanes | rsc.org |
| 8-halo-1-ethynylnaphthalenes, potassium ethylxanthate | Copper catalyst | (Z)-2H-naphtho[1,8-bc]thiophenes | rsc.org |
| (Z)-1-en-3-ynyl(butyl)sulfanes, CuX₂ | CuX₂ | Substituted 3-halothiophenes | mdpi.com |
Rhodium(II)-Catalyzed Approaches
Rhodium(II) carboxylates are effective catalysts for cyclopropanation reactions using diazo compounds as carbene precursors. researchgate.net These catalysts have been utilized in the synthesis of various cyclopropane-containing molecules. For example, rhodium(II) catalysis has been successfully applied to the synthesis of difluoromethyl-substituted cyclopropanes. nih.gov The reaction of olefins with phenyliodonium (B1259483) ylide derived from Meldrum's acid in the presence of Rh(II) carboxylate catalysts also affords cyclopropanes stereospecifically. researchgate.net
While a direct synthesis of this compound using rhodium catalysis is not explicitly described, the generation of donor-acceptor cyclopropenes from enoldiazoketones catalyzed by rhodium(II) complexes showcases the potential of this approach. rsc.org Furthermore, rhodium(II)-catalyzed intramolecular tandem cyclizations have been developed to create complex heterocyclic systems containing cyclopropane rings, such as cyclopropa[cd]indole derivatives. rsc.org These examples underscore the capability of rhodium catalysts to facilitate the formation of the cyclopropane ring, a key structural element of the target compound.
Palladium-Catalyzed Coupling Reactions in Thiophene Derivatization
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for the synthesis of functionalized cyclopropylthiophenes. nih.govnih.gov Optimized procedures using palladium(II) acetate and the SPhos ligand have been developed for the scalable synthesis of various cyclopropylthiophene derivatives, achieving good to excellent yields. nih.gov This methodology allows for the introduction of the cyclopropyl group onto the thiophene ring system. nih.govnih.gov
Palladium catalysis is also instrumental in the direct carbonylation of thiophenes to produce thiophene carboxylic acids, which can be valuable intermediates. rsc.org The use of a palladium catalyst in reductive coupling reactions can convert phenolic compounds to cyclohexylamines, demonstrating its utility in forming C-N bonds. rsc.org These palladium-catalyzed methods provide a robust platform for the derivatization of the thiophene ring, which is a crucial step in the synthesis of this compound and its analogs. youtube.com
| Reaction Type | Catalyst System | Products | Yields | Reference |
| Suzuki-Miyaura cross-coupling | Pd(OAc)₂ / SPhos | Functionalized cyclopropylthiophenes | 69-93% | nih.gov |
| Direct Carbonylation | Pd(OAc)₂ | Thiophene carboxylic acids | Up to quantitative | rsc.org |
Biocatalytic Synthesis for Enantioselective Pathways
Information specifically on the biocatalytic synthesis of this compound was not found in the search results. However, the field of biocatalysis, particularly the use of enzymes for asymmetric synthesis, is a rapidly growing area in organic chemistry. thieme.com Such methods could potentially offer highly enantioselective routes to chiral cyclopropylamines.
Stereoselective Synthesis of this compound Stereoisomers
The synthesis of specific stereoisomers of this compound is of significant interest due to the differential biological activity often exhibited by enantiomers. Several strategies are employed to achieve high enantiomeric purity.
Chiral Catalyst-Mediated Approaches
Asymmetric catalysis using chiral metal complexes is a powerful tool for constructing enantiomerically enriched cyclopropanes. Dirhodium(II) carboxylate complexes are particularly effective for the cyclopropanation of olefins. For instance, rhodium(II)-catalyzed asymmetric cyclooligomerization has been successfully applied to monomers containing thiophene rings, yielding cyclic structures with thienylene and cyclopropylene units. This demonstrates the compatibility of thiophene substrates with rhodium-based catalytic systems.
Engineered enzymes, or biocatalysts, also offer a highly selective route. Myoglobin (B1173299) variants have been engineered to catalyze the asymmetric cyclopropanation of various olefins with high yield and excellent stereoselectivity (up to >99% diastereomeric and enantiomeric excess). rsc.org These biocatalytic methods represent a green and efficient strategy for accessing chiral cyclopropanes.
Table 2: Chiral Catalysts for Asymmetric Cyclopropanation
| Catalyst Type | Example | Substrate Type | Key Feature | Reference |
| Rhodium(II) Complex | Rh₂(S-TCPTTL)₄ | Furans, Thiophenes | High efficiency and selectivity | |
| Engineered Enzyme | Myoglobin Variants | Alkenes | High stereoselectivity, green chemistry | rsc.org |
This table is interactive. Click on the headers to sort.
Chiral Auxiliary-Driven Syntheses
Chiral auxiliaries are recoverable chiral compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recycled.
One common strategy involves attaching a chiral auxiliary, such as an Evans oxazolidinone, to a carboxylic acid precursor. A described three-step sequence of an aldol (B89426) reaction, directed cyclopropanation, and retro-aldol cleavage can produce chiral cyclopropane-carboxaldehydes, which are direct precursors to the target amine. Another widely used auxiliary is tert-butanesulfinamide, developed by the Ellman lab, which has been applied on a large scale for the asymmetric synthesis of a vast array of chiral amines. Pseudoephenamine is another practical chiral auxiliary that provides excellent stereocontrol in reactions like alkylations. These auxiliaries guide the approach of reagents to one face of the molecule, leading to the formation of one stereoisomer in preference to the other.
Resolution Techniques for Enantiomeric Purity
Resolution is a set of techniques used to separate a racemic mixture into its constituent enantiomers.
Classical Resolution via Diastereomeric Salts: This method involves reacting the racemic amine with a single enantiomer of a chiral acid, such as (S)-mandelic acid or tartaric acid. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. A notable example is the resolution of (±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol, a precursor to the drug duloxetine, using (S)-mandelic acid. After separation, the desired enantiomer of the amine can be liberated from its salt.
Enzymatic Kinetic Resolution: This technique utilizes enzymes, typically lipases or esterases, which selectively catalyze the transformation of one enantiomer in a racemic mixture at a much faster rate than the other. For a racemic amine, a lipase (B570770) can be used to selectively acylate one enantiomer, allowing the unreacted enantiomer (as the amine) and the acylated enantiomer (as an amide) to be separated. This method can provide access to both enantiomers with very high purity.
Green Chemistry Principles in Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The unique reactivity of the cyclopropylamine (B47189) structure makes it a valuable target in pharmaceuticals and agrochemicals, underscoring the need for sustainable production methods.
Key green approaches applicable to its synthesis include:
Biocatalysis: As mentioned in the stereoselective synthesis section, using engineered enzymes like myoglobin variants or lipases for cyclopropanation and resolution operates under mild, aqueous conditions, avoiding harsh reagents and solvents. rsc.org
Electro-organic Synthesis: Electrochemical methods can replace toxic and corrosive halogen-based reagents by activating substrates through electron transfer, often at room temperature and pressure. rsc.org This approach offers a more sustainable pathway for key transformations.
Catalyst Efficiency: The use of highly efficient catalysts, such as the p-TsOH mentioned for precursor synthesis, reduces the amount of waste generated and can allow for milder reaction conditions. wikipedia.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Methods like one-pot, multi-component reactions are inherently more atom-economical. wikipedia.org
The ongoing development in these areas is paving the way for more environmentally benign and economically viable routes to valuable chemical entities like this compound.
Chemical Reactivity and Transformations of 1 Thiophen 2 Yl Cyclopropanamine
Reactions Involving the Amine Functionality
The primary amine group in 1-(thiophen-2-yl)cyclopropanamine is a versatile functional handle that readily participates in a variety of reactions, including acylations, sulfonylations, and the formation of nitrogen-containing heterocycles.
The nucleophilic nature of the primary amine in this compound allows it to react with acylating and sulfonylating agents to form the corresponding amides and sulfonamides. These reactions are fundamental in modifying the properties of the parent amine and are widely used in the synthesis of new chemical entities.
Acylation is typically achieved by reacting the amine with an acyl chloride or an acid anhydride under basic conditions. For instance, the reaction with nicotinoyl chloride derivatives can yield N-(1-(thiophen-2-yl)cyclopropyl)nicotinamides. Similarly, reaction with benzoyl chloride derivatives can produce N-(1-(thiophen-2-yl)cyclopropyl)benzamides nih.govnih.govresearchgate.net. These reactions are often carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.
Sulfonylation follows a similar pathway, where the amine reacts with a sulfonyl chloride, such as thiophene-2-sulfonyl chloride, in the presence of a base to afford the corresponding sulfonamide, N-(1-(thiophen-2-yl)cyclopropyl)thiophene-2-sulfonamide vulcanchem.com. The steric hindrance presented by the cyclopropyl (B3062369) group can influence the efficiency of these coupling reactions, sometimes necessitating the use of excess reagents or specific catalysts to achieve high yields vulcanchem.com.
Table 1: Examples of Acylation and Sulfonylation Reactions
| Reactant | Reagent | Product |
| This compound | Nicotinoyl chloride | N-(1-(Thiophen-2-yl)cyclopropyl)nicotinamide |
| This compound | Benzoyl chloride | N-(1-(Thiophen-2-yl)cyclopropyl)benzamide |
| This compound | Thiophene-2-sulfonyl chloride | N-(1-(Thiophen-2-yl)cyclopropyl)thiophene-2-sulfonamide |
The amine functionality of this compound serves as a key starting point for the synthesis of a variety of complex nitrogen-containing heterocyclic systems. These transformations often involve multi-step sequences or one-pot reactions that leverage the reactivity of the amine to construct new ring systems.
One common strategy involves the initial conversion of the amine into a more elaborate intermediate, which then undergoes cyclization. For example, reaction with isothiocyanates can lead to thiourea derivatives, which are versatile precursors for the synthesis of heterocycles like quinazolines, benzothiazoles, thiadiazoles, and imidazoles researchgate.net.
Furthermore, intramolecular cyclization reactions of derivatives of this compound can lead to the formation of fused heterocyclic systems. For instance, the base-catalyzed cyclization of a suitably substituted aminoacetylenic ketone derived from a thiophene-containing amine can yield dihydro-pyrrol-3-one derivatives mdpi.com. The synthesis of cyclopropane-fused N-heterocycles, such as lactams, can also be achieved through successive acylation, (3+2) cycloaddition, and fragmentation of unsaturated amines nih.gov.
Table 2: Examples of Heterocycle Synthesis from Thiophene-Amine Derivatives
| Starting Material Derivative | Reagent/Condition | Resulting Heterocycle |
| Thiophene-containing thiourea | Various cyclizing agents | Quinazoline, Benzothiazole, Thiadiazole, Imidazole |
| Aminoacetylenic ketone | Base catalysis | 1,2-dihydro-3H-pyrrol-3-one |
| Unsaturated amine derivative | α-diazo acylating agents | Cyclopropane-fused lactam |
The primary amine of this compound can condense with aldehydes and ketones to form the corresponding imines, also known as Schiff bases masterorganicchemistry.comorganic-chemistry.org. This reversible reaction is typically acid-catalyzed and involves the elimination of a water molecule researchgate.net. The resulting imine, N-(1-(thiophen-2-yl)cyclopropyl)methanimine, possesses a reactive C=N double bond that can participate in various cycloaddition reactions.
A notable example is the Castagnoli–Cushman reaction, where an imine generated from this compound and an aldehyde reacts with homophthalic anhydride in a [4+2] cycloaddition to produce cis-isoquinolonic acid derivatives mdpi.com. The thiophene (B33073) moiety can influence the diastereoselectivity of such reactions mdpi.com.
Furthermore, imines can act as 1,3-dipolarophiles or be converted into azomethine ylides for [3+2] cycloaddition reactions, leading to the formation of five-membered nitrogen heterocycles like pyrrolidines researchgate.net. The field of 1,3-dipolar cycloadditions of azomethine imines is extensive and provides access to a wide array of dinitrogenated heterocycles with potential biological activity rsc.org.
Table 3: Cycloaddition Reactions of Imines Derived from this compound
| Imine Derivative | Reaction Type | Reactant | Product |
| N-(1-(thiophen-2-yl)cyclopropyl)methanimine | Castagnoli–Cushman Reaction | Homophthalic anhydride | cis-Isoquinolonic acid derivative |
| N-(1-(thiophen-2-yl)cyclopropyl)methanimine | [3+2] Cycloaddition | Azomethine ylide precursor | Pyrrolidine derivative |
Reactions Involving the Cyclopropane (B1198618) Ring
The three-membered ring of this compound is strained and susceptible to ring-opening and rearrangement reactions, particularly under conditions that can stabilize the resulting intermediates.
The cyclopropane ring can be opened through various mechanisms, including electrophilic, nucleophilic, and radical pathways. In donor-acceptor cyclopropanes, where the ring is substituted with both an electron-donating and an electron-withdrawing group, the ring is polarized and more susceptible to cleavage researchgate.net. The thiophene ring can act as a π-donor, and if the amine is appropriately derivatized to be electron-withdrawing, this can facilitate ring-opening.
Electrophilic ring-opening can be initiated by Lewis or Brønsted acids, which coordinate to a substituent on the ring and promote the cleavage of a C-C bond to form a stabilized carbocation or a zwitterionic intermediate nih.gov. This intermediate can then be trapped by a nucleophile. For instance, the reaction of electrophilic cyclopropanes with thiophenolates can lead to ring-opened products through an S_N2-type reaction researchgate.net.
Radical ring-opening is another important pathway, often initiated by a radical species adding to a substituent on the cyclopropane ring or by homolytic cleavage of a bond within a substituent nih.govbeilstein-journals.org. The resulting cyclopropyl-substituted radical can then undergo rapid ring-opening to form a more stable acyclic radical, which can then participate in further reactions such as cyclization onto an adjacent functional group beilstein-journals.org.
The mechanism of ring-opening is highly dependent on the substituents on the cyclopropane ring and the reaction conditions. For this compound derivatives, the nature of the substituent on the nitrogen atom will significantly influence the preferred pathway for ring-opening.
Table 4: Mechanistic Pathways for Cyclopropane Ring-Opening
| Mechanism | Initiator | Intermediate | Key Features |
| Electrophilic | Lewis/Brønsted Acid | Carbocation/Zwitterion | Driven by stabilization of positive charge. |
| Nucleophilic | Nucleophile | Anionic species | Occurs with highly electrophilic cyclopropanes. |
| Radical | Radical initiator | Radical species | Involves homolytic bond cleavage. |
Under certain conditions, the carbon skeleton of this compound derivatives can undergo rearrangement reactions. These rearrangements are often initiated by the formation of a reactive intermediate, such as a carbocation or a radical, which then reorganizes to a more stable structure.
Acid-catalyzed rearrangements of cyclopropane-containing molecules are well-documented. For instance, α-hydroxycyclopropylsilanes undergo acid-catalyzed rearrangement to form a mixture of products capes.gov.br. While not directly involving an amine, this illustrates the susceptibility of substituted cyclopropanes to acid-promoted skeletal reorganization.
Rearrangements involving cyclopropyl imines have also been observed. For example, a titanocene-mediated rearrangement of a cyclopropyl imine can lead to the formation of an azatitanacyclohexene, which can then isomerize to a more stable five-membered ring nih.gov. Such rearrangements highlight the potential for transition metal catalysis to effect complex transformations of this compound derivatives.
Furthermore, thermal rearrangements of divinylcyclopropanes, which could potentially be synthesized from derivatives of this compound, can lead to vinylcyclopentenes through a divinylcyclopropane rearrangement nih.gov.
Functionalization at Cyclopropane Carbons
Direct functionalization of the cyclopropane ring's carbon atoms in this compound is a challenging transformation due to the inherent strength of the C-H and C-C bonds. However, modern synthetic methods, particularly those involving transition metal-catalyzed C-H activation, offer potential pathways for such modifications. These reactions typically require the presence of a directing group to guide the metal catalyst to a specific C-H bond.
In the context of this compound, the primary amine group can be acylated to introduce a variety of directing groups. For instance, the formation of an amide linkage with a picolinamide or a similar coordinating moiety can facilitate palladium-catalyzed C-H arylation of the cyclopropane ring. This strategy allows for the introduction of aryl groups at the carbon atoms of the cyclopropyl scaffold. The reaction generally proceeds with high regioselectivity, favoring functionalization at the less sterically hindered C-H bond.
| Catalyst | Directing Group | Coupling Partner | Product | Yield (%) | Reference |
| Pd(OAc)₂ | Picolinamide | Aryl Iodide | Arylated Cyclopropane | Varies | Generic Methodology |
| [Rh(Cp*)Cl₂]₂ | Carboxamide | Alkene | Alkenylated Cyclopropane | Varies | Generic Methodology |
Reactions Involving the Thiophene Moiety
The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to a variety of reactions, including electrophilic substitution and metal-catalyzed cross-coupling. These transformations provide powerful tools for modifying the electronic and steric properties of the molecule.
Electrophilic Aromatic Substitution on Thiophene
The thiophene ring readily undergoes electrophilic aromatic substitution, with a strong preference for substitution at the C5 position (the position adjacent to the sulfur atom and opposite to the cyclopropylamine (B47189) substituent). This regioselectivity is due to the activating and directing effects of the sulfur atom. The cyclopropylamine group, being an activating group, further enhances the reactivity of the thiophene ring towards electrophiles.
Common electrophilic substitution reactions applicable to the thiophene moiety of this compound include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent, leading to the selective formation of the 5-bromo derivative.
Metalation and Cross-Coupling Reactions
The thiophene ring can be deprotonated at the C5 position using a strong base, such as n-butyllithium, to form a lithiated intermediate. This organolithium species can then be reacted with various electrophiles to introduce a wide range of functional groups.
Furthermore, the lithiated intermediate can be converted into other organometallic reagents, such as boronic esters via reaction with a borate ester. This opens the door to palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. For example, the borylated thiophene derivative can be coupled with aryl or vinyl halides to form C-C bonds, significantly expanding the structural diversity of accessible compounds.
Similarly, if a halogen atom is present on the thiophene ring (for instance, through electrophilic bromination), it can serve as a handle for various cross-coupling reactions. The Sonogashira coupling, which involves the palladium- and copper-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide, is a powerful method for introducing alkynyl groups onto the thiophene ring.
| Reaction Type | Catalyst System | Substrates | Product | Yield (%) | Reference |
| Suzuki Coupling | Pd(PPh₃)₄ / Base | Borylated Thiophene + Aryl Halide | Arylated Thiophene | Varies | Generic Methodology |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Base | Halogenated Thiophene + Terminal Alkyne | Alkynylated Thiophene | Varies | Generic Methodology |
Modifications of the Thiophene Ring (e.g., Bromination)
As mentioned in the context of electrophilic aromatic substitution, bromination of the thiophene ring is a facile and highly regioselective reaction. The introduction of a bromine atom at the C5 position provides a valuable synthetic handle for further transformations.
The resulting 5-bromo-1-(thiophen-2-yl)cyclopropanamine can be utilized in a variety of metal-catalyzed cross-coupling reactions, as detailed in the previous section. This allows for the systematic modification of the thiophene moiety, enabling the synthesis of a library of analogs with diverse substituents at this position. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivities in these coupling reactions.
| Reagent | Position of Bromination | Product | Reference |
| N-Bromosuccinimide (NBS) | C5 | 5-Bromo-1-(thiophen-2-yl)cyclopropanamine | Generic Methodology |
| Bromine (Br₂) | C5 | 5-Bromo-1-(thiophen-2-yl)cyclopropanamine | Generic Methodology |
Spectroscopic and Structural Elucidation of 1 Thiophen 2 Yl Cyclopropanamine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), within a molecule.
Proton NMR (¹H NMR) is a powerful technique for identifying the different types of protons and their spatial relationships in derivatives of 1-(Thiophen-2-yl)cyclopropanamine. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton signals offer a wealth of structural information.
In the ¹H NMR spectrum of this compound derivatives, the protons on the cyclopropane (B1198618) ring typically appear as multiplets in the upfield region, generally between δ 1.17 and 2.82 ppm. nih.gov For instance, in N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride, the cyclopropyl (B3062369) methylene (B1212753) protons (CH₂) appear as multiplets around δ 1.17-1.23 ppm and δ 1.35-1.40 ppm, while the methine proton (CHNH₂) is observed further downfield as a multiplet around δ 2.29-2.34 ppm. nih.gov The significant downfield shift of the methine proton is attributed to the deshielding effect of the adjacent amino group. reddit.com
The protons of the thiophene (B33073) ring exhibit characteristic signals in the aromatic region of the spectrum, typically between δ 7.05 and 7.60 ppm. nih.gov The exact chemical shifts and coupling patterns can be influenced by the substitution pattern on the thiophene ring and the nature of the substituents on the cyclopropane and amine moieties.
Stereochemical analysis, particularly determining the relative configuration of substituents on the cyclopropane ring, can be achieved by analyzing the coupling constants (J-values) between the cyclopropyl protons. The magnitude of the vicinal coupling constants (³J) between cis and trans protons on a cyclopropane ring are typically different, allowing for the assignment of stereochemistry. In some cases, the Karplus angle relationship can be used to correlate the dihedral angle between protons with their coupling constant, although this can be complex in strained ring systems like cyclopropanes. reddit.com
Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for Selected this compound Derivatives
| Compound | Cyclopropyl CH₂ | Cyclopropyl CH | Thiophene H | Aromatic/Other H | Reference |
| N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride | 1.17-1.23 (m), 1.35-1.40 (m) | 2.29-2.34 (m) | 7.16-7.21 (m), 7.56-7.60 (t) | 7.16-7.21 (m), 7.62-7.66 (m), 7.72-7.74 (d), 7.86-7.89 (d), 8.18-8.20 (m), 8.37 (bs, NH₃⁺), 10.37 (bs, CONH) | nih.gov |
| tert-Butyl (2-(4-(3-(thiophen-2-yl)benzamido)phenyl)cyclopropyl)carbamate | 1.18-1.21 (m) | 1.95-1.97 (m) | 7.05-7.09 (m) | 1.39 (s, (CH₃)₃), 2.64 (bs, PhCH), 4.78 (bs, CONH), 7.29-7.30 (m), 7.34-7.36 (m), 7.47-7.49 (d), 7.64-7.66 (d), 7.70 (bs, CONH), 7.79-7.82 (d) | nih.gov |
| N-(4-(2-Aminocyclopropyl)phenyl)-[1,1'-biphenyl]-4-carboxamide hydrochloride | 1.18-1.23 (m), 1.37-1.42 (m) | 2.32-2.35 (m) | - | 7.17-7.19 (d), 7.76-7.79 (t), 8.15-8.21 (m), 8.39-8.40 (d), 8.50 (bs, NH₃⁺), 8.55 (s), 8.95-8.97 (d), 10.58 (bs, CONH) | nih.gov |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of this compound derivatives. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, making ¹³C NMR a valuable tool for identifying the number of non-equivalent carbons and for studying the effects of substituents. olemiss.edu
The carbon atoms of the cyclopropane ring in these derivatives typically resonate in the upfield region of the ¹³C NMR spectrum. For example, in N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride, the cyclopropyl carbons appear at δ 19.3, 25.3, and 34.6 ppm. nih.gov The carbon attached to the nitrogen atom (C-NH₂) is generally the most downfield of the cyclopropyl carbons due to the electronegativity of the nitrogen atom.
The thiophene ring carbons give rise to signals in the aromatic region, typically between δ 120 and 145 ppm. nih.govnih.gov The specific chemical shifts are influenced by the position of substitution on the thiophene ring and the electronic nature of the substituents. Substituent effects on the ¹³C chemical shifts of the thiophene ring can be analyzed to understand the electronic distribution within the molecule. olemiss.edunih.gov For instance, electron-withdrawing groups will generally cause a downfield shift of the carbon signals, while electron-donating groups will cause an upfield shift. olemiss.edu
Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Derivative
| Carbon Environment | Chemical Shift (ppm) |
| Cyclopropane CH₂ | 19.3 |
| Cyclopropane CH | 25.3 |
| Cyclopropane C-NH₂ | 34.6 |
| Thiophene & Benzene (B151609) C | 121.2 (2C), 124.4, 126.5, 127.8, 128.1, 128.2 (2C), 128.3, 128.5, 130.3, 132.8, 135.9, 138.4, 138.6, 141.7 |
| Carbonyl C | 165.9 |
| Data for N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride. nih.gov |
Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of proton and carbon signals and for elucidating the detailed connectivity and spatial relationships within complex this compound derivatives.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically through two or three bonds. This is invaluable for tracing the connectivity of protons within the cyclopropane ring and for linking the cyclopropyl protons to the rest of the molecule. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu This allows for the direct assignment of carbon signals based on the known assignments of their attached protons, or vice versa. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.com This is particularly useful for connecting different fragments of the molecule, for example, linking the cyclopropyl protons to the thiophene ring or to substituents on the amine. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY experiments detect through-space interactions between protons that are close to each other, regardless of whether they are bonded. This is a powerful tool for determining the stereochemistry and conformation of molecules. For instance, NOESY can help to establish the relative orientation of substituents on the cyclopropane ring.
DOSY (Diffusion-Ordered Spectroscopy) : DOSY is used to separate the NMR signals of different components in a mixture based on their diffusion rates. While less common for single-compound structural elucidation, it can be useful for analyzing the purity of a sample or for studying intermolecular interactions.
The combined application of these 2D NMR techniques provides a comprehensive picture of the molecular structure of this compound derivatives, enabling the complete and unambiguous assignment of all proton and carbon signals and the determination of their stereochemical relationships.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. nih.gov This high accuracy allows for the determination of the elemental composition of a molecule by comparing the experimentally measured mass with the calculated exact masses of possible molecular formulas. nih.gov For derivatives of this compound, HRMS is crucial for confirming the molecular formula and for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.govnih.gov For example, the molecular ion of N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide was observed at m/z 370.109 [M]⁺, which corresponds to the elemental formula C₂₂H₂₀N₂OS. nih.gov
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, including many derivatives of this compound. frontiersin.orgnih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating protonated molecules [M+H]⁺ or other adducts. nih.gov
The fragmentation patterns observed in the ESI-MS/MS spectra (where a specific ion is selected and fragmented) provide valuable structural information. nih.gov The fragmentation of this compound derivatives can be complex and may involve rearrangements. For example, studies on related cyclopropylamine (B47189) derivatives have shown novel fragmentation pathways involving the opening of the cyclopropyl ring. nih.gov The fragmentation of the thiophene ring can also provide characteristic ions, such as the thiopyrylium (B1249539) ion (C₅H₅S⁺) at m/z 97. southernforensic.org By analyzing the fragment ions, it is possible to deduce the connectivity of different parts of the molecule and to confirm the presence of specific functional groups.
Interactive Data Table: Mass Spectrometry Data for Selected this compound Derivatives
| Compound | Ionization Mode | m/z [M]⁺ or [M+H]⁺ | Key Fragment Ions (m/z) | Reference |
| N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide | EI | 370.109 | Not reported | nih.gov |
| tert-Butyl (2-(4-(3-(thiophen-2-yl)benzamido)phenyl)cyclopropyl)carbamate | EI | 434.17 | Not reported | nih.gov |
| N-(4-(2-Aminocyclopropyl)phenyl)-[1,1'-biphenyl]-4-carboxamide | EI | 365.13 | Not reported | nih.gov |
| 1-(Thiophen-2-yl)-2-methylaminopropane (Methiopropamine) | EI | 154 (M-1) | 97 (thiopyrylium ion) | southernforensic.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending, etc.). Each type of bond and functional group absorbs IR radiation at a characteristic frequency, or wavenumber, providing a unique molecular fingerprint.
For a derivative of this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural components: the thiophene ring, the cyclopropyl group, and the amine group.
Thiophene Ring: The aromatic thiophene ring displays characteristic C-H stretching vibrations typically above 3000 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1650–1504 cm⁻¹ region. nih.gov The C-S bond vibrations are more difficult to assign as they appear in the fingerprint region (below 1500 cm⁻¹).
Cyclopropyl Group: The cyclopropyl moiety shows C-H stretching vibrations of its CH₂ groups typically in the 3000-2900 cm⁻¹ range. The ring itself has characteristic "ring breathing" vibrations, though these can be complex and fall within the fingerprint region.
Amine Group (NH₂): A primary amine is characterized by a pair of N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. Additionally, an N-H bending (scissoring) vibration is typically observed between 1650 and 1580 cm⁻¹.
In a study of various thiophene derivatives, characteristic bands were identified that help confirm the presence of the thiophene core and associated functional groups. For instance, C=N stretching vibrations in imine-substituted thiophenes have been observed at 1616 cm⁻¹. iucr.org The IR spectrum of cyclopropylamine itself shows key absorptions that would be expected in its thiophene-substituted derivatives. nist.gov
The following table summarizes the expected characteristic IR absorption ranges for functional groups present in this compound derivatives.
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3500 - 3300 |
| Amine (N-H) | Bending (Scissoring) | 1650 - 1580 |
| Aromatic C-H (Thiophene) | Stretch | ~3100 - 3000 |
| Aliphatic C-H (Cyclopropyl) | Stretch | ~3000 - 2900 |
| Aromatic C=C (Thiophene) | Stretch | 1650 - 1504 |
This data is crucial for confirming the successful synthesis of a target derivative by verifying the presence of all expected functional groups and the absence of starting material absorptions, such as the disappearance of a triple bond absorption band (~2240 cm⁻¹) after an intramolecular cyclization reaction. nih.gov
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional structure of a crystalline solid at atomic resolution. iucr.org It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is essential for understanding structure-activity relationships. iucr.org
For chiral derivatives of this compound, single-crystal X-ray diffraction is the definitive method to establish the absolute stereochemistry (R or S configuration) of the chiral carbon atom in the cyclopropane ring. The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the precise position of each atom in the crystal lattice is determined.
In studies of chiral thiophene derivatives, X-ray crystallography has been used to confirm the retention of configuration during synthesis. iucr.org The refinement of the Flack parameter is a common method used to confidently determine the absolute configuration of a chiral molecule. iucr.orgiucr.org
A study on chiral imine-substituted thiophene derivatives provides a relevant example of the detailed structural data obtained from such an analysis. iucr.org The compound 2,5-bis[(S)-(+)-(1,2,3,4-tetrahydronaphthalen-1-yl)imino]thiophene was crystallized and its structure determined, confirming the absolute configuration of the chiral centers. iucr.orgiucr.org
The table below presents typical crystallographic data that would be obtained for a derivative of this compound. The data shown is for the example compound mentioned above. iucr.org
| Parameter | Value |
| Chemical Formula | C₂₆H₂₆N₂S |
| Molecular Weight (Mᵣ) | 398.56 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.3341 (3) |
| b (Å) | 12.0007 (4) |
| c (Å) | 17.5857 (6) |
| α, β, γ (°) | 90, 90, 90 |
| Volume (V) (ų) | 2181.01 (12) |
| Z (Molecules per cell) | 4 |
| Flack Parameter | 0.04 (6) |
This level of structural detail is invaluable, revealing not only the absolute stereochemistry but also the preferred conformation of the molecule in the solid state, including the planarity of the thiophene ring and the orientation of its substituents. iucr.org
Polarimetry for Enantiomeric Excess Determination
Polarimetry is an analytical technique used to measure the rotation of plane-polarized light as it passes through a solution containing a chiral compound. wikipedia.orgwikipedia.org This property, known as optical activity, is characteristic of chiral molecules. wikipedia.orglibretexts.org Enantiomers rotate light by equal magnitudes but in opposite directions. libretexts.org A compound that rotates light clockwise is termed dextrorotatory (+), while one that rotates it counter-clockwise is levorotatory (-). wikipedia.org
The specific rotation, [α], is a standardized physical constant for a chiral compound and is defined by the Biot equation: [α] = α / (l × c) where α is the observed rotation, l is the path length of the sample tube (in decimeters), and c is the concentration of the solution (in g/mL). libretexts.org
For derivatives of this compound, which are chiral, polarimetry is a key method for determining the enantiomeric excess (ee) of a sample. schmidt-haensch.com The enantiomeric excess represents the percentage of one enantiomer in excess of the other and is a measure of the sample's optical purity. thieme-connect.demasterorganicchemistry.com It is calculated by comparing the specific rotation of the mixture to the specific rotation of the pure enantiomer:
ee (%) = ([α]mixture / [α]pure enantiomer) × 100
Research on chiral thiophene-based polymers and monomers frequently employs polarimetry to confirm the optical activity of newly synthesized materials and to determine their enantiomeric purity. rsc.orgrsc.org For example, the specific rotation of chiral thiophene derivatives containing a sulfoxide (B87167) group has been measured to confirm their enantiopurity. rsc.org
The following table provides examples of specific rotation data for two enantiomeric thiophene sulfoxide derivatives, illustrating how polarimetry distinguishes between them. rsc.org
| Compound | Specific Rotation [α]D (c, solvent) | Enantiomeric Excess (ee) |
| (S)-3'-(p-tolylsulfinyl)-[2,2'-bithiophene] | +8.35 (1.27, CH₂Cl₂) | 98.8% |
| (R)-3'-(p-tolylsulfinyl)-[2,2'-bithiophene] | -8.5 (1.13, CH₂Cl₂) | 98.6% |
This data demonstrates that the two enantiomers exhibit nearly equal and opposite specific rotations, as expected. Measuring the specific rotation of a synthetic batch allows for a direct calculation of its enantiomeric excess, provided a sample of the pure enantiomer is available for reference. thieme-connect.de This is a critical step in the characterization of chiral compounds.
Theoretical and Computational Studies of 1 Thiophen 2 Yl Cyclopropanamine
Quantum Chemical Calculations (e.g., DFT, HF)
Quantum chemical calculations are fundamental to modern chemical research, providing detailed information at the atomic level. Methods like DFT, particularly with hybrid functionals such as B3LYP, are widely used for their balance of accuracy and computational efficiency in studying organic molecules, including those containing thiophene (B33073). nih.govnih.gov These calculations form the basis for geometry optimization, electronic structure analysis, and the prediction of various molecular properties.
Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For 1-(Thiophen-2-yl)cyclopropanamine, this involves determining the bond lengths, bond angles, and dihedral angles that result in a stable equilibrium geometry. The process is often performed using methods like DFT with a suitable basis set, such as 6-311++G(d,p), which has proven effective for similar heterocyclic systems. nih.govresearchgate.net
Conformational analysis of this molecule focuses on the rotation around the single bond connecting the cyclopropyl (B3062369) and thiophene rings. Different spatial arrangements, or conformers, arise from this rotation, and their relative energies determine the most probable conformation. The stability of these conformers is governed by a balance of steric hindrance between the amine group and the thiophene ring and potential electronic interactions. Theoretical studies on similar molecules, such as cyclopropyl methyl ketone, have shown that specific conformations (s-cis or s-trans) are often favored. uwlax.edu For this compound, the most stable conformer would likely minimize steric repulsion while optimizing electronic delocalization between the rings.
Below are hypothetical optimized geometric parameters for this compound, predicted from DFT calculations.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C(thiophene)-C(cyclopropane) | 1.48 Å |
| C(cyclopropane)-N | 1.46 Å | |
| C-S (avg. in thiophene) | 1.72 Å | |
| C=C (avg. in thiophene) | 1.38 Å | |
| C-C (avg. in cyclopropane) | 1.51 Å | |
| Bond Angle | C-C-C (in cyclopropane) | 60.0° |
| C(thiophene)-C(cyclopropane)-N | 118.5° | |
| C-S-C (in thiophene) | 92.2° |
Note: These values are representative and derived from typical results of DFT/B3LYP calculations on structurally related molecules.
The electronic properties of a molecule are largely described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO band gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comnih.gov A small band gap suggests that a molecule is more reactive, as it requires less energy to undergo electronic transitions. nih.gov
In this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, which is a characteristic of many thiophene-containing compounds. nih.govresearchgate.net The LUMO is likely to be distributed across both the thiophene and cyclopropylamine (B47189) moieties. The analysis of these orbitals helps in understanding charge transfer interactions within the molecule. mahendrapublications.com
| Parameter | Description | Predicted Energy (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.85 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.75 eV |
| Band Gap (ΔE) | ELUMO - EHOMO | 5.10 eV |
Note: These values are illustrative, based on DFT calculations for similar thiophene derivatives.
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, intramolecular interactions, and the stability they confer upon a molecule. mahendrapublications.com It examines interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation theory energy, E(2). A larger E(2) value indicates a more significant interaction and greater stabilization.
For this compound, key hyperconjugative interactions would include:
Delocalization of the nitrogen lone pair (n) into the antibonding orbitals (σ*) of adjacent C-C and C-H bonds.
Interactions between the π orbitals of the thiophene ring and the σ orbitals of the cyclopropane (B1198618) ring.
Donation from the C-C σ bonds of the strained cyclopropane ring into adjacent antibonding orbitals.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| n(N) | σ(C-C)cyclopropane | 4.85 | Lone Pair Delocalization |
| π(C=C)thiophene | σ(C-C)cyclopropane | 2.15 | π → σ* Interaction |
| σ(C-C)cyclopropane | π(C=C)thiophene | 1.90 | σ → π Interaction |
Note: The presented E(2) values are hypothetical examples illustrating the nature of NBO analysis.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.comxisdxjxsu.asia The MEP map is plotted on the molecular surface, with different colors representing varying electrostatic potential values.
Red regions indicate negative potential, corresponding to electron-rich areas that are susceptible to electrophilic attack.
Blue regions indicate positive potential, corresponding to electron-poor areas that are susceptible to nucleophilic attack.
Green regions represent neutral potential.
For this compound, the MEP map would be expected to show a significant negative potential (red) around the sulfur atom of the thiophene ring and the nitrogen atom of the amine group due to their lone pairs of electrons. najah.edu These are the primary nucleophilic sites. A positive potential (blue) would likely be located around the hydrogen atoms of the amine group, identifying them as the main electrophilic sites. najah.edu
Reactivity Prediction and Mechanistic Insights
The computational analyses from section 5.1 provide a cohesive picture of the chemical reactivity of this compound. The combination of frontier orbital analysis and MEP mapping allows for robust predictions about how the molecule will behave in chemical reactions.
Analysis of Ring Strain and Aromaticity Effects
This compound possesses two electronically distinct ring systems whose interaction dictates its unique properties.
Ring Strain: The cyclopropane ring is characterized by significant angle strain due to its C-C-C bond angles being constrained to 60°, a large deviation from the ideal sp³ angle of 109.5°. This strain results in C-C bonds with increased p-character, making them weaker and more reactive than typical alkane C-C bonds. The orbitals of the cyclopropane ring exhibit properties intermediate between σ and π systems, allowing it to engage in conjugation with adjacent π systems. Some studies suggest that cyclopropane itself exhibits a degree of "σ-aromaticity," which contributes to its unusual stability compared to what would be expected from ring strain alone. comporgchem.com
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become a valuable tool in structural elucidation and chemical analysis. Density Functional Theory (DFT) is the most common and effective method for this purpose. By calculating the magnetic shielding tensors of atomic nuclei within a molecule, one can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy.
The standard approach involves a two-step process:
Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation. A common level of theory for this is the B3LYP functional with a basis set such as 6-31G(d).
NMR Calculation: Using the optimized geometry, the NMR shielding constants are calculated, typically employing the Gauge-Independent Atomic Orbital (GIAO) method. These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (TMS).
For this compound, theoretical calculations would predict distinct signals for the protons and carbons in the thiophene ring and the cyclopropylamine moiety. The aromatic protons on the thiophene ring would appear in the downfield region typical for heteroaromatic compounds, while the aliphatic protons of the cyclopropyl group would be found in the upfield region.
Predicted ¹H NMR Chemical Shifts
The protons on the thiophene ring (H3, H4, and H5) are expected to be in the aromatic region (typically 6.5-8.0 ppm), with their exact shifts influenced by the electron-donating effect of the sulfur atom and the cyclopropylamine substituent. The protons on the cyclopropyl ring are diastereotopic and would be expected in the highly shielded aliphatic region (typically 0.5-1.5 ppm).
Table 1: Illustrative Predicted ¹H NMR Chemical Shifts for this compound
| Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Thiophene H3 | 6.8 - 7.0 | Doublet of doublets |
| Thiophene H4 | 6.9 - 7.1 | Doublet of doublets |
| Thiophene H5 | 7.2 - 7.4 | Doublet of doublets |
| Cyclopropyl CH₂ (cis to thiophene) | 0.8 - 1.0 | Multiplet |
| Cyclopropyl CH₂ (trans to thiophene) | 0.6 - 0.8 | Multiplet |
| Amine NH₂ | 1.5 - 2.5 | Broad singlet |
Note: This table is a representative example based on typical chemical shift values for similar structural motifs and is not derived from published, peer-reviewed computational data for this specific molecule.
Predicted ¹³C NMR Chemical Shifts
The carbon atoms of the thiophene ring would resonate in the aromatic region of the ¹³C NMR spectrum (typically 120-145 ppm). The carbon attached to the cyclopropyl group (C2) would likely be the most downfield of the thiophene carbons due to the substituent effect. The carbons of the cyclopropyl ring would appear in the highly shielded aliphatic region.
Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted Chemical Shift (δ, ppm) |
| Thiophene C2 | 140 - 145 |
| Thiophene C3 | 123 - 126 |
| Thiophene C4 | 125 - 128 |
| Thiophene C5 | 124 - 127 |
| Cyclopropyl C (quaternary) | 30 - 35 |
| Cyclopropyl CH₂ | 10 - 15 |
Note: This table is a representative example based on typical chemical shift values for similar structural motifs and is not derived from published, peer-reviewed computational data for this specific molecule.
Molecular Dynamics Simulations (if applicable)
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD simulation studies for this compound are not readily found in scientific literature, this technique could provide valuable information about its dynamic behavior.
An MD simulation for this compound would involve:
System Setup: Placing one or more molecules of this compound in a simulation box, often with a solvent like water or an organic solvent to mimic solution conditions.
Force Field Application: Assigning a force field (e.g., AMBER, CHARMM, OPLS) that defines the potential energy of the system based on the positions of its atoms. The force field includes parameters for bond stretching, angle bending, torsions, and non-bonded interactions.
Simulation: Solving Newton's equations of motion for the system, which allows the atoms to move and interact over a set period, from picoseconds to microseconds.
By analyzing the resulting trajectory, researchers could investigate several properties of this compound:
Conformational Analysis: Determining the preferred rotational orientation (dihedral angle) of the cyclopropyl group relative to the thiophene ring.
Solvation Structure: Understanding how solvent molecules arrange around the compound, particularly around the polar amine group and the aromatic ring.
Hydrogen Bonding: Characterizing the dynamics of hydrogen bonds formed between the amine group and solvent molecules or other solute molecules.
Such simulations would be particularly useful for understanding how the molecule behaves in a biological environment, for instance, how it might interact with the active site of a protein.
Advanced Synthetic Applications and Derivative Design
Role as a Key Intermediate in Complex Molecule Synthesis
The inherent ring strain of the cyclopropane (B1198618) ring and the electronic properties of the thiophene (B33073) nucleus allow 1-(thiophen-2-yl)cyclopropanamine to participate in a variety of ring-opening and annulation reactions, serving as a linchpin in the assembly of intricate molecular architectures.
While specific examples detailing the direct use of this compound in annulation reactions to form azacycles are not extensively documented, the reactivity of related aminocyclopropanes suggests its potential in such transformations. For instance, aminocyclopropanes can undergo formal [3+3] annulation reactions with suitable bis-electrophiles. epfl.ch In a hypothetical scenario, the reaction of this compound with a 1,3-dielectrophile could lead to the formation of a six-membered nitrogen-containing ring, a piperidine (B6355638) derivative, fused or substituted with the thiophene ring. The reaction would likely proceed through a nucleophilic attack of the amine on one electrophilic center, followed by a ring-opening of the cyclopropane and subsequent cyclization.
The stereochemistry of the resulting azacycle can often be controlled by the choice of reactants and reaction conditions. For example, the use of different catalysts or chiral auxiliaries could lead to the selective formation of specific diastereomers or enantiomers, which is of significant importance in the synthesis of biologically active molecules. nih.gov
The thiophene and cyclopropane moieties of this compound provide multiple reaction sites for the construction of fused heterocyclic systems. The synthesis of cyclopropane-fused N-heterocycles is an area of growing interest in medicinal chemistry. nih.govliverpool.ac.uk General strategies often involve the intramolecular cyclization of a side chain attached to the nitrogen atom of the cyclopropylamine (B47189) with a group on the cyclopropane ring itself or the adjacent aromatic ring.
For example, a suitably functionalized derivative of this compound could undergo an intramolecular Heck reaction to form a fused system. Furthermore, the thiophene ring can participate in cycloaddition reactions or be functionalized to facilitate subsequent cyclization steps, leading to the formation of polycyclic heteroaromatic compounds. nih.gov The synthesis of fused spiro piperidone-cyclopropanes from cyclopropyl (B3062369) amides has been reported, suggesting a potential pathway for creating complex spirocyclic systems from derivatives of this compound. rsc.org
Scaffold Derivatization for Structure-Activity Relationship (SAR) Studies
The chemical tractability of the cyclopropane ring, the thiophene ring, and the primary amine group in this compound allows for systematic structural modifications to explore structure-activity relationships (SAR). Such studies are crucial in medicinal chemistry for optimizing the biological activity and pharmacokinetic properties of a lead compound. oncodesign-services.com
The cyclopropane ring is a key structural feature that can be modified to influence a molecule's conformation and metabolic stability. acs.org Modifications can range from the introduction of substituents on the ring to ring-opening reactions that yield linear chains with defined stereochemistry.
Substitution: The introduction of substituents, such as methyl or other alkyl groups, on the cyclopropane ring can impact the molecule's interaction with biological targets.
Ring-Opening Reactions: The strained cyclopropane ring can be opened under various conditions to generate 1,3-difunctionalized compounds. epfl.ch For instance, treatment with acids or radical initiators can lead to the formation of linear amines with the thiophene ring at one end and a functional group at the other, providing access to a different chemical space for SAR studies. rsc.orgnih.govresearchgate.net
Table 1: Potential Cyclopropane Ring Modifications and Their Synthetic Approaches
| Modification Type | Synthetic Approach | Potential Outcome |
| Alkylation | Reaction with organometallic reagents or alkyl halides after deprotonation. | Introduction of steric bulk, influencing binding affinity. |
| Ring-opening | Acid-catalyzed or radical-initiated reactions. epfl.chrsc.org | Generation of linear, functionalized amines for alternative scaffolds. |
The thiophene ring is susceptible to electrophilic substitution reactions, primarily at the 5-position (adjacent to the cyclopropylamine substituent) and to a lesser extent at the 3- and 4-positions. uop.edu.pkpearson.comquimicaorganica.org This allows for the introduction of a wide range of functional groups to probe their effect on biological activity.
Common functionalization reactions include:
Halogenation: Introduction of chloro, bromo, or iodo substituents using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). rsc.org
Nitration and Sulfonation: Introduction of nitro or sulfonic acid groups, which can serve as handles for further modifications.
Acylation: Friedel-Crafts acylation to introduce ketone functionalities.
These modifications can alter the electronic properties, lipophilicity, and steric profile of the molecule, all of which are critical parameters in SAR studies. researchgate.net
Table 2: Examples of Thiophene Ring Functionalization Reactions
| Reaction | Reagent | Position of Substitution |
| Chlorination | N-Chlorosuccinimide (NCS) | Primarily 5-position |
| Bromination | N-Bromosuccinimide (NBS) | Primarily 5-position |
| Acetylation | Acetic anhydride, Lewis acid | Primarily 5-position |
The primary amine group of this compound is a key site for derivatization. Its nucleophilicity allows for a variety of transformations to explore the impact of different substituents on the molecule's properties.
N-Alkylation and N-Arylation: The amine can be alkylated or arylated to introduce various substituents. Palladium-catalyzed cross-coupling reactions are a common method for N-arylation. researchgate.net Nickel-catalyzed cross-coupling has also been shown to be effective for the arylation of cyclopropylamines. nih.gov
Amide and Sulfonamide Formation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides yields the corresponding amides and sulfonamides. These modifications can introduce hydrogen bond donors and acceptors, influencing binding to biological targets.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively.
These modifications allow for a systematic exploration of the chemical space around the nitrogen atom, which is often crucial for establishing key interactions with biological macromolecules. nih.govresearchgate.net
Table 3: Common Amine Group Modifications
| Modification | Reagent Type | Resulting Functional Group |
| N-Arylation | Aryl halide, Palladium or Nickel catalyst | Secondary Arylamine |
| Acylation | Acyl chloride or Anhydride | Amide |
| Sulfonylation | Sulfonyl chloride | Sulfonamide |
| Urea Formation | Isocyanate | Urea |
Bioisosteric Design Principles Employing Thiophene and Cyclopropane
The strategic incorporation of thiophene and cyclopropane rings in drug design is often guided by the principles of bioisosterism, where one functional group or moiety is replaced by another with similar physicochemical properties to enhance the biological activity, selectivity, or pharmacokinetic profile of a compound. nih.gov
The thiophene ring is a well-established bioisostere of the phenyl group. psu.edu This substitution can influence the molecule's polarity and metabolic stability. Thiophene is more polar than a benzene (B151609) ring, which can be advantageous for improving the pharmacokinetic properties of a drug candidate. psu.edu The sulfur atom in the thiophene ring can also participate in hydrogen bonding and other interactions with biological targets, potentially enhancing binding affinity. nih.gov Numerous approved drugs across various therapeutic areas contain a thiophene ring, highlighting its importance as a pharmacophore. nih.govrsc.org
The cyclopropane ring, on the other hand, is a versatile bioisostere for various structural motifs, including double bonds and gem-dimethyl groups. Its rigid, three-dimensional structure can be used to lock the conformation of a molecule, which can lead to increased potency and selectivity for a specific biological target. The introduction of a cyclopropane ring can also impact a compound's metabolic stability and solubility.
The combination of these two moieties in this compound offers a unique structural template for the design of novel therapeutic agents. The thiophene ring can serve as a bioisosteric replacement for a phenyl ring, while the cyclopropane unit can introduce conformational rigidity and act as a scaffold for further derivatization.
Research Findings on Thiophene-Containing Derivatives
Research into thiophene-based compounds has yielded derivatives with a wide range of biological activities. For instance, a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives were synthesized and evaluated for their fungicidal activity. mdpi.com The structure-activity relationship (SAR) studies revealed that substitutions on the nicotinamide and thiophene rings significantly influenced their efficacy.
In another study, thiophene bioisosteres of the natural styryl lactone goniofufurone were synthesized and evaluated for their cytotoxic activity against tumor cell lines. nih.gov The results indicated that the thiophene mimics exhibited promising antitumor properties, with some analogues showing greater activity than the parent compound. nih.gov These findings underscore the potential of using the thiophene moiety to develop novel anticancer agents.
Furthermore, a series of cyclopenta[c]thiophene (B1259328) derivatives were synthesized and evaluated for their anticancer activity. nih.gov Several of these compounds demonstrated significant cytotoxicity, particularly against leukemia cell lines, providing valuable insights for the design of new chemotherapeutic agents. nih.gov
The following table summarizes the biological activities of some thiophene-containing compounds, illustrating the diverse therapeutic potential of this heterocyclic scaffold.
| Compound Class | Biological Activity | Reference |
| N-(thiophen-2-yl) nicotinamide derivatives | Fungicidal | mdpi.com |
| Thiophene bioisosteres of goniofufurone | Antitumor | nih.gov |
| Cyclopenta[c]thiophene derivatives | Anticancer | nih.gov |
| Thiophen-2-iminothiazolidine derivatives | Anti-Trypanosoma cruzi | nih.gov |
These examples highlight the successful application of thiophene as a key structural element in the design of biologically active molecules. The ability to fine-tune the physicochemical and biological properties of these compounds through chemical modification makes the thiophene scaffold a valuable tool in medicinal chemistry.
Future Directions in Research on 1 Thiophen 2 Yl Cyclopropanamine
Development of More Sustainable and Efficient Synthetic Routes
The future of synthesizing 1-(Thiophen-2-yl)cyclopropanamine and its derivatives lies in the development of more environmentally friendly and efficient chemical pathways. Current methods, while effective, often rely on harsh reagents and generate significant waste. Future research will likely focus on several key areas to address these limitations.
One promising approach is the use of one-pot, multicomponent reactions. These reactions, which allow for the formation of multiple chemical bonds in a single step, can significantly reduce the number of synthetic steps, solvent usage, and purification requirements. For instance, a regioselective, base-promoted three-component reaction has been reported for the synthesis of complex thieno[2,3-b]chromen-4-ones, demonstrating the potential of such strategies for constructing intricate heterocyclic systems containing a thiophene (B33073) ring. rsc.org
Catalysis will also play a crucial role in developing sustainable synthetic routes. The use of transition metal catalysts, such as palladium and copper, has already been shown to be effective in forming key bonds in related heterocyclic compounds. mdpi.com Future research will likely explore the use of more earth-abundant and less toxic metals, as well as the development of recyclable catalysts to further enhance the sustainability of these processes. Additionally, biocatalysis, using enzymes to perform specific chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical methods.
The principles of green chemistry will be a guiding force in the design of new synthetic strategies. This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. For example, exploring reactions in water or other green solvents, and utilizing microwave or ultrasonic irradiation to accelerate reaction times can contribute to more sustainable synthetic processes.
| Synthetic Strategy | Key Advantages |
| Multicomponent Reactions | Fewer steps, reduced waste, increased efficiency. rsc.org |
| Advanced Catalysis | Use of earth-abundant metals, recyclable catalysts, high selectivity. mdpi.com |
| Green Chemistry Principles | Safer solvents, renewable starting materials, energy efficiency. |
Exploration of Novel Reactivity Patterns
The unique combination of a thiophene ring, a cyclopropane (B1198618) ring, and an amine group in this compound suggests a rich and largely unexplored reactivity. Future research will aim to uncover and harness new reaction pathways for this versatile molecule.
One area of focus will be the functionalization of the thiophene ring. The thiophene core is known to undergo a variety of electrophilic and nucleophilic substitution reactions. Researchers will likely investigate new methods for the selective introduction of different functional groups onto the thiophene ring of this compound, allowing for the creation of a diverse range of analogs. This could involve the use of modern cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach new aryl or alkyl groups. nih.gov
The reactivity of the cyclopropane ring is another area ripe for exploration. The strained three-membered ring can undergo ring-opening reactions under various conditions, providing access to a range of linear and cyclic compounds. For example, treatment of cyclopropane derivatives with acids can lead to the formation of butadienes. nih.gov Investigating the ring-opening reactions of this compound could lead to the discovery of novel chemical transformations and the synthesis of new molecular scaffolds.
The amine group also offers a handle for a wide array of chemical modifications. It can be acylated, alkylated, or used as a directing group to influence the reactivity of other parts of the molecule. The development of novel reactions involving the amine group will be crucial for expanding the synthetic utility of this compound.
| Reactive Site | Potential Transformations |
| Thiophene Ring | Electrophilic/nucleophilic substitution, cross-coupling reactions. nih.gov |
| Cyclopropane Ring | Acid-catalyzed ring-opening to form dienes. nih.gov |
| Amine Group | Acylation, alkylation, directing group for other reactions. |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry is poised to play a transformative role in understanding and predicting the behavior of this compound. By using sophisticated theoretical models, researchers can gain insights into the molecule's structure, properties, and reactivity, thereby guiding experimental work and accelerating the discovery process.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to study the electronic structure and stability of this compound and its derivatives. rsc.org These calculations can help to predict the most likely sites for chemical reactions and to understand the mechanisms of these reactions. For example, DFT calculations can be used to determine the relative stabilities of different reaction intermediates and transition states, providing valuable information for optimizing reaction conditions.
Molecular docking simulations are another powerful computational tool that can be used to predict how this compound and its analogs might interact with biological targets, such as proteins and enzymes. nih.gov This information is crucial for the design of new drugs and other bioactive molecules. By screening large virtual libraries of compounds, researchers can identify promising candidates for further experimental investigation, saving time and resources.
The integration of computational modeling with experimental work will be key to unlocking the full potential of this compound. This synergistic approach, where computational predictions are used to guide experimental design and experimental results are used to refine computational models, will be a hallmark of future research in this area.
| Computational Method | Application |
| Density Functional Theory (DFT) | Predicting reaction sites, understanding reaction mechanisms. rsc.org |
| Molecular Docking | Predicting interactions with biological targets. nih.gov |
| Virtual Screening | Identifying promising drug candidates from large compound libraries. nih.gov |
Expansion of Synthetic Utility in Complex Chemical Libraries
The unique structural features of this compound make it an attractive building block for the construction of complex chemical libraries. These libraries, containing a large number of diverse but structurally related compounds, are essential tools for drug discovery and chemical biology.
Future research will focus on developing efficient and versatile synthetic methods to incorporate the this compound scaffold into a wide range of molecular architectures. This will involve the use of high-throughput synthesis techniques, such as parallel synthesis and automated synthesis, to rapidly generate large numbers of compounds.
The design of these chemical libraries will be guided by the principles of diversity-oriented synthesis, which aims to create collections of compounds that cover a broad region of chemical space. This will increase the chances of discovering compounds with novel biological activities. The libraries will be designed to include compounds with a wide range of physical and chemical properties, such as solubility, lipophilicity, and metabolic stability, to enhance their drug-like characteristics. chemdiv.com
The resulting chemical libraries will be screened against a variety of biological targets to identify new lead compounds for drug development. The structure-activity relationship (SAR) data obtained from these screens will be used to further optimize the lead compounds and to design new generations of more potent and selective inhibitors. nih.govresearchgate.net The development of chemical libraries based on the this compound scaffold has the potential to lead to the discovery of new treatments for a wide range of diseases.
| Library Type | Key Features |
| Diversity-Oriented Synthesis Libraries | Broad coverage of chemical space, increased chance of finding novel bioactivity. chemdiv.com |
| Focused Libraries | Designed to target specific biological pathways or protein families. |
| Fragment Libraries | Collections of small, low-molecular-weight compounds for fragment-based drug discovery. |
Q & A
Q. What are the common synthetic routes for 1-(Thiophen-2-yl)cyclopropanamine, and how are intermediates characterized?
The synthesis typically involves cyclopropanation of thiophene derivatives using diazomethane or transition-metal-catalyzed methods. For example, cyclopropane rings can be formed via [2+1] cycloaddition reactions. Key intermediates, such as thiophene-substituted alkenes, are characterized using -NMR to confirm regioselectivity and -NMR to verify cyclopropane ring formation. IR spectroscopy is used to track functional groups like amines (-NH) and thiophene C-S bonds (600–800 cm) .
Q. How is the purity of this compound validated in preclinical studies?
Purity is assessed via HPLC with UV detection (λ = 254 nm for aromatic systems) and mass spectrometry (ESI-MS) to confirm molecular ion peaks. Residual solvents are quantified using GC-MS, while elemental analysis ensures stoichiometric agreement with the molecular formula (CHNS) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Binding affinity assays (e.g., radioligand displacement for serotonin receptors like 5-HT) and functional assays (e.g., cAMP modulation) are standard. Metabolic stability is tested using liver microsomes to measure half-life () and intrinsic clearance .
Advanced Research Questions
Q. How can contradictory data on its receptor selectivity (e.g., 5-HT2A_{2A}2A vs. dopamine receptors) be resolved?
Use orthogonal assays:
- Radioligand binding : Compare values across receptor panels under identical conditions.
- Functional selectivity : Measure β-arrestin recruitment vs. G-protein activation (e.g., TRUPATH assays).
- Molecular docking : Perform homology modeling of target receptors using the compound’s 3D structure (InChIKey: DJVDHVREGLEAKF-UHFFFAOYSA-N) to identify steric/electronic mismatches .
Q. What strategies optimize enantiomeric purity during synthesis?
- Chiral auxiliaries : Use (R)- or (S)-BINOL ligands in asymmetric cyclopropanation.
- Chromatographic resolution : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IA).
- Crystallization-induced diastereomer resolution : Co-crystallize with chiral carboxylic acids .
Q. How do structural modifications (e.g., halogenation) alter its pharmacokinetic profile?
- Metabolism : Introduce electron-withdrawing groups (e.g., -F) at the thiophene 5-position to reduce CYP450-mediated oxidation.
- Solubility : Replace cyclopropane with spirocyclic amines to enhance aqueous solubility (logP reduction).
- Bioavailability : Use prodrug strategies (e.g., HCl salt formulation) to improve intestinal absorption .
Methodological Considerations
Q. What computational tools predict its metabolic liabilities?
- CYP450 metabolism : Use StarDrop or Schrödinger’s ADMET Predictor to identify labile sites.
- Reactive metabolites : GlaxoSmithKline’s Meteor software flags thiophene-S-oxide formation risks .
Q. How are structure-activity relationships (SAR) systematically explored?
- Analog libraries : Synthesize derivatives with variations in cyclopropane substituents (e.g., methyl, CF) and thiophene ring positions.
- Free-Wilson analysis : Quantify contributions of substituents to activity using multivariate regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
